molecular formula C16H26N4O3 B5618988 1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane

1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane

Cat. No. B5618988
M. Wt: 322.40 g/mol
InChI Key: MSHQGKPVHQRVHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves ring closure and ring-opening reactions, as well as specific reagent-driven transformations. For instance, the synthesis of complex pyrazoles and diazepines involves the interaction of starting materials through selective formation processes, employing reagents like Bredereck’s reagent for chalcone formation, which is a key step in constructing these heterocyclic frameworks (Malathi & Chary, 2019).

Molecular Structure Analysis

Determining the molecular structure of complex organic compounds typically involves spectral analysis and quantum chemical calculations. For example, studies have utilized DFT (Density Functional Theory) calculations to fully optimize geometries and predict vibrational spectra, which are crucial for confirming molecular structures. These techniques help in understanding the electronic structure and reactivity of the compounds through analyses like NBO (Natural Bond Orbital) (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest or its analogs often include cycloaddition reactions, where 1,3-dipolar additions play a significant role in constructing the core heterocyclic structure. For instance, the addition of 2-diazopropane to methyl but-2-ynoate showcases the importance of steric and electronic factors in dictating the outcome of cycloadditions, pivotal in synthesizing pyrazole derivatives (Day & Inwood, 1969).

properties

IUPAC Name

2-methoxy-1-[4-(5-methyl-1-propylpyrazole-4-carbonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-4-6-20-13(2)14(11-17-20)16(22)19-8-5-7-18(9-10-19)15(21)12-23-3/h11H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHQGKPVHQRVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCCN(CC2)C(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane

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